1-(6-Methylpyridin-2-yl)cyclopropan-1-ol
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Overview
Description
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is characterized by a cyclopropanol group attached to a 6-methylpyridin-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methyl-2-pyridinecarboxaldehyde with diazomethane under controlled conditions to form the cyclopropanol ring . The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(6-Methylpyridin-2-yl)cyclopropanone.
Reduction: Formation of 1-(6-Methylpyridin-2-yl)cyclopropane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclopropanol group may play a role in stabilizing the compound’s interaction with its targets, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methylpyridin-2-yl)cyclopropane
- 1-(6-Methylpyridin-2-yl)cyclopropanone
- 6-Methyl-2-pyridinecarboxaldehyde
Uniqueness
1-(6-Methylpyridin-2-yl)cyclopropan-1-ol is unique due to the presence of both a cyclopropanol group and a 6-methylpyridin-2-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NO |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-3-2-4-8(10-7)9(11)5-6-9/h2-4,11H,5-6H2,1H3 |
InChI Key |
LUTWOTBQGKMXGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)O |
Origin of Product |
United States |
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